Zirconium silicate

Description

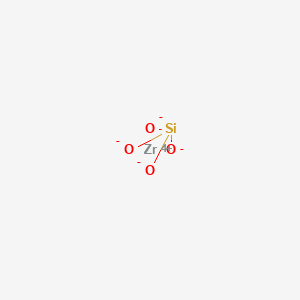

Structure

2D Structure

Properties

IUPAC Name |

zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYVLUOOAAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSiO4, O4SiZr | |

| Record name | Zirconium orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_orthosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium(IV) silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892246 | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dry Powder; Other Solid, Colorless solid; [Merck Index] Grey powder; [MSDSonline], Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS] | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zircon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10101-52-7, 14940-68-2, 1344-21-4 | |

| Record name | Zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zircon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, zirconium(4+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY8H89134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Zirconium Silicate Materials

Hydrothermal Synthesis Approaches for Zirconium Silicate (B1173343) Systems

Hydrothermal synthesis represents a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for synthesizing zirconium silicate (ZrSiO₄), offering pathways to obtain fine, pure powders at temperatures lower than traditional solid-state reaction methods.

Conventional Hydrothermal Synthesis of this compound

Conventional hydrothermal synthesis involves heating precursor materials in an aqueous solution within a sealed vessel, known as an autoclave. For this compound, this low-temperature method typically operates at around 200°C for extended periods, often up to seven days, using precursors like tetraethoxysilane (TEOS). researchgate.net High-temperature variations also exist, which can involve cooling a flux mixture from 1400°C over several weeks to grow single crystals. researchgate.net

The synthesis of pure zircon (ZrSiO₄) via this method is highly dependent on the reaction conditions. Research has demonstrated that pure ZrSiO₄ can be achieved through a hydrothermal treatment at 250°C for 7 days. rsc.org This process is effective across a broad acidity range, from a pH of 1.0 to 9.0, and requires initial reactant concentrations (both silicon and zirconium) to be at or above 0.2 mol·L⁻¹. rsc.org When zirconium concentrations fall below this threshold, such as to 0.05 mol·L⁻¹, undesirable byproducts like zirconia (ZrO₂) may form. rsc.org

Microwave-Assisted Hydrothermal Synthesis of this compound

Microwave-assisted hydrothermal synthesis is an advancement that utilizes microwave radiation to heat the reactants. This approach offers significant advantages over conventional heating, primarily by enabling volumetric heating, which leads to rapid temperature increases and homogeneous nucleation. acs.org This method drastically reduces the synthesis time and the temperature required for crystallization.

Studies show that the microwave-hydrothermal (M-H) method can produce crystalline this compound powders at temperatures between 160°C and 200°C in as little as 30 minutes. researchgate.net The resulting powders are noted for their high purity, stability, and superior morphology compared to those synthesized via conventional hydrothermal techniques. researchgate.net The use of microwave heating avoids direct contact between the reactants and heating elements, which is particularly beneficial for creating high-purity or doped nanopowders. researchgate.net This technique has been shown to yield nanosized zircon powder after subsequent heat treatment at 1200°C. researchgate.net

Influence of Reaction Parameters on this compound Formation via Hydrothermal Methods

The formation and characteristics of this compound via hydrothermal methods are governed by several key reaction parameters, including temperature, precursor concentration, initial pH, and reaction duration.

Temperature: While higher temperatures generally increase reaction kinetics, the primary role of temperature is to facilitate the crystallization process. rsc.org Microwave-assisted methods have successfully lowered the necessary crystallization temperatures significantly compared to conventional routes. researchgate.net For instance, nanocrystalline zirconia has been synthesized at temperatures as low as 180°C in 20 minutes using microwave assistance. elsevier.es

Precursor Concentration: The concentration of zirconium and silicate precursors is a critical factor. To synthesize pure ZrSiO₄, the starting concentration of zirconium should generally be 0.2 mol·L⁻¹ or higher. rsc.org Lower concentrations can lead to the formation of impurity phases such as monoclinic zirconia. rsc.org

Initial pH: The acidity or alkalinity of the initial mixture plays a crucial role. Pure this compound has been successfully synthesized within a wide pH range of 1.0 to 9.0 when other parameters are optimized. rsc.org Outside of the optimal range, secondary phases can form.

Reaction Duration: The duration of the hydrothermal treatment must be sufficient to allow for complete reaction and crystallization. For conventional methods at 250°C, a treatment time of 7 days has been found to be effective. rsc.org Longer durations, up to 20 days, can influence properties like crystallite size. rsc.org In contrast, microwave-assisted methods can achieve crystallization in a matter of hours or even minutes. acs.orgresearchgate.net

The interplay of these parameters determines the phase purity, crystallinity, and morphology of the final this compound product.

| Parameter | Condition | Outcome | Source |

| Synthesis Method | Conventional Hydrothermal | Pure ZrSiO₄ | rsc.org |

| Microwave-Assisted Hydrothermal | Nanosized ZrSiO₄ powder | researchgate.netresearchgate.net | |

| Temperature | 250°C (Conventional) | Pure ZrSiO₄ after 7 days | rsc.org |

| 160-200°C (Microwave) | Crystallization in 30 minutes | researchgate.net | |

| Zr Concentration | ≥ 0.2 mol·L⁻¹ | Pure ZrSiO₄ | rsc.org |

| 0.05 mol·L⁻¹ | ZrSiO₄ with ZrO₂ byproduct | rsc.org | |

| Initial pH | 1.0 - 9.0 | Pure ZrSiO₄ | rsc.org |

Sol-Gel Derived this compound Synthesis

The sol-gel process is a low-temperature wet-chemical technique used to produce solid materials from small molecules. It involves the conversion of a colloidal solution (sol) into a gel phase, which can then be processed to form a ceramic. This method is valued for its ability to achieve excellent homogeneity and purity at the molecular level.

Single-Phase Sol-Gel Routes for this compound

In a single-phase or monophasic sol-gel route, the precursors for zirconium and silicon are mixed at the molecular level in a solvent. mrs-j.org A common approach involves mixing stoichiometric amounts of a zirconium source, like zirconium oxychloride (ZrOCl₂·8H₂O), with a silicon alkoxide, such as tetraethoxysilane (TEOS), in an ethanol (B145695) solution. mrs-j.org Gentle heating, for example at 40°C, initiates hydrolysis and condensation reactions, leading to the formation of a homogeneous gel where zirconium and silicon atoms are intimately mixed. mrs-j.org

This atomic-scale mixing is a key advantage, as it significantly facilitates the formation of zircon during subsequent heat treatment. When these single-phase gels are treated hydrothermally, they readily yield zircon at temperatures between 450°C and 600°C under 100 MPa of pressure. mrs-j.org The resulting zircon often consists of aggregates of very fine particles, for instance, in a vermicular (worm-like) morphology. mrs-j.org

Diphasic Sol-Gel Formulations for this compound

Diphasic sol-gel formulations involve mixing separate, pre-formed colloidal particles of the components—typically a zirconia sol and a silica (B1680970) sol. mrs-j.org This mixture is then gelled, often by gentle heating to around 70°C. mrs-j.org Unlike the single-phase route, the starting materials in a diphasic gel are not mixed at the atomic level but exist as distinct nanometer-scale phases.

The crystallization behavior of diphasic gels under hydrothermal conditions differs notably from that of single-phase gels. Because the silica and zirconia components react more independently at lower temperatures, byproducts such as baddeleyite (a monoclinic crystalline form of ZrO₂) can form alongside zircon at treatment temperatures of 400°C and 500°C. mrs-j.org The formation of pure zircon from diphasic gels generally requires higher treatment temperatures, such as 600°C, to overcome the energy barrier for the reaction between the separate zirconia and silica phases. mrs-j.org The morphology of zircon derived from diphasic gels also differs, often forming thin plates of nanoparticles. mrs-j.org

| Gel Type | Precursors | Mixing Scale | Hydrothermal Crystallization Behavior (450-600°C) | Resulting Morphology | Source |

| Single-Phase | Zirconium oxychloride, Tetraethoxysilane | Atomic | Yields pure zircon at all treatment temperatures | Aggregates of ~75 nm particles (vermicular) | mrs-j.org |

| Diphasic | Zirconia sol, Silica sol | Nanoparticle | Yields zircon and baddeleyite at lower temps; pure zircon at 600°C | Thin plates of ~75 nm particles | mrs-j.org |

Catalyst-Assisted Sol-Gel Synthesis of this compound Powder

The sol-gel process for synthesizing this compound can be significantly enhanced by the use of catalysts, which can lower reaction temperatures and increase product yield. One patented method utilizes ferric nitrate (B79036) (Fe(NO₃)₃) as a catalyst in a process starting with zirconium oxychloride (ZrOCl₂·8H₂O) and tetraethoxysilane (Si(OC₂H₅)₄) as precursors. google.com The synthesis involves the hydrolysis of the precursors in a solvent mixture of water and ethanol under alkaline conditions. google.com

The general steps are as follows:

Ethyl orthosilicate (B98303) is mixed with water and ethanol and hydrolyzed under alkaline conditions. google.com

The pH of the solution is adjusted to 7, after which aqueous solutions of zirconium oxychloride and the ferric nitrate catalyst are added. google.com

This mixture undergoes further hydrolysis under alkaline conditions to form a precursor sol. google.com

The resulting sol is subjected to refluxing and drying to produce a this compound dried gel. google.com

Finally, the dried gel is crushed and calcined to obtain the final this compound powder. google.com

This catalyst-assisted approach has been shown to reduce the synthesis temperature compared to traditional sol-gel methods and achieve high yields. For instance, a calcination temperature of 1200°C for 4 hours can result in a synthesis ratio of 91.20%. google.com The presence of iron (Fe) ions is believed to promote the crystallization of ZrSiO₄. google.com

| Parameter | Value/Condition |

| Zirconium Precursor | Zirconium oxychloride (ZrOCl₂·8H₂O) |

| Silicon Precursor | Tetraethoxysilane (Si(OC₂H₅)₄) |

| Catalyst | Ferric Nitrate (Fe(NO₃)₃) |

| Solvents | Water, Ethanol |

| Hydrolysis Condition | Alkaline |

| Calcination Temperature | 800 - 1500°C |

| Example Yield | 91.20% at 1200°C for 4h |

Non-Alkoxide Precursor Utilization in Sol-Gel this compound Synthesis

While metal alkoxides are common in sol-gel chemistry, non-alkoxide precursors, particularly aqueous metal salts, offer an alternative pathway. rsc.org These methods leverage the controlled hydrolysis of metal ions in an aqueous solution. rsc.org For this compound synthesis, precursors such as zirconium oxychloride (ZrOCl₂·8H₂O) and anhydrous zirconium chloride (ZrCl₄) are utilized. google.compatsnap.comrsc.org

The use of these inorganic salts can circumvent some challenges associated with alkoxides, such as their sensitivity to moisture and higher cost. acs.org The synthesis strategy often involves the use of chelating agents or pH control to manage the hydrolysis and condensation reactions. rsc.orgnih.gov For example, propylene (B89431) oxide can act as a proton scavenger, leading to a gradual and uniform increase in pH, which facilitates the formation of a monolithic gel from metal salt solutions. acs.org

A non-hydrolytic sol-gel method using anhydrous zirconium chloride (ZrCl₄) and tetraethoxysilane has been developed, which avoids the use of water altogether. patsnap.com In this process, a mineralizer is used in a solvent like dichloromethane (B109758) or ethanol. patsnap.com This approach is suitable for industrial-scale production due to the use of commercially pure raw materials. patsnap.com

| Precursor Type | Examples | Key Process Features |

| Metal Salts (Aqueous) | Zirconium oxychloride (ZrOCl₂·8H₂O) | Hydrolysis in aqueous/ethanolic solution; pH control is critical. google.comacs.org |

| Metal Halides (Non-hydrolytic) | Anhydrous Zirconium Chloride (ZrCl₄) | Reaction with oxygen donor (e.g., alkoxide) in a non-aqueous solvent; often uses a mineralizer. patsnap.commdpi.com |

Low-Temperature Sol-Gel Processes for this compound

Reducing the synthesis temperature is a key objective in materials manufacturing to lower costs and energy consumption. For this compound, low-temperature synthesis has been achieved through several innovative sol-gel techniques.

One approach is a non-hydrolytic sol-gel method that enables the synthesis of this compound powder at temperatures between 700°C and 850°C. patsnap.com This process uses industrially pure anhydrous zirconium chloride and ethyl orthosilicate as precursors, with LiF or MgF₂ acting as a mineralizer in a dichloromethane or ethanol solvent. patsnap.com The procedure involves mixing the precursors and mineralizer, refluxing to form a sol, drying to get a gel, and then calcining at the relatively low temperature. patsnap.com

Another method is the hydrothermal-assisted sol-gel process. This combines the advantages of both techniques to produce dense zirconia/zircon composite ceramics at a sintering temperature of 1400°C, which is lower than that required for conventional solid-state reactions. researchgate.net The properties of the final ceramic are highly dependent on the pH and sintering temperature. researchgate.net Research indicates that acidic conditions are beneficial for phase formation and densification in this process. researchgate.net

| Method | Precursors | Key Reagents | Synthesis Temperature |

| Non-hydrolytic Sol-Gel | Anhydrous ZrCl₄, Si(OC₂H₅)₄ | LiF or MgF₂ (mineralizer), Dichloromethane (solvent) | 700-850°C patsnap.com |

| Hydrothermal-Assisted Sol-Gel | Not specified | Not specified | 1400°C researchgate.net |

Solid-State Reaction Pathways for this compound

High-Temperature Solid-State Reactions for this compound

The conventional and most direct method for synthesizing this compound is through a high-temperature solid-state reaction between zirconia (ZrO₂) and silica (SiO₂). diva-portal.org This reaction, represented as ZrO₂ + SiO₂ → ZrSiO₄, typically requires elevated temperatures, often exceeding 1500°C, to overcome slow diffusion kinetics and high activation energy. diva-portal.org

Research has shown that the phase compositions and microstructure of the resulting material can be controlled by adjusting the molar ratio of the reactants. diva-portal.org For example, varying the molar ratio of ZrO₂ to SiO₂ can produce ZrSiO₄–SiO₂ dual-phase composites, single-phase ZrSiO₄, or ZrSiO₄–ZrO₂ dual-phase composites. diva-portal.org While effective, the high energy input remains a significant drawback of this pathway. diva-portal.org In some specialized cases, high-temperature phase transformation of other compounds, such as the synthesis of a microporous zirconosilicate (K₂ZrSi₃O₉·2H₂O) at 910°C, represents an alternative high-temperature route. researchgate.net

| Reactants | Typical Reaction Temperature | Product Example |

| Zirconia (ZrO₂), Silica (SiO₂) | >1500°C | Synthetic Zircon (ZrSiO₄) diva-portal.org |

| Potassium Zirconium Trisilicate Hydrate | 910°C | Microporous Zirconosilicate (K₂ZrSi₃O₉·2H₂O) researchgate.net |

Dry Firing Techniques in this compound Preparation

Dry firing involves heating a mixture of powdered reactants to induce a solid-state reaction. For this compound, this typically involves a finely milled mixture of zirconia and silica powders. diva-portal.orggoogle.com The process is often challenging, and the reaction can be facilitated by the addition of mineralizers or catalysts, such as low-melting-point metal oxides, to enhance reactivity at lower temperatures. google.com

The firing schedule, including heating rates and holding times, is critical for achieving a high yield of zircon. google.com For instance, a process might involve a slow heating rate (e.g., not higher than 5°C/min) from 1200°C up to a calcination temperature between 1300°C and 1700°C, with a hold time of several hours. google.com Firing below 1300°C may result in an incomplete reaction, while temperatures above 1700°C risk the decomposition of the newly formed zircon. google.com Another technique involves dry milling zircon flour with sodium carbonate, followed by sintering at 1000°C for 8 hours to achieve decomposition and subsequent processing. austceram.com

| Reactants | Firing Temperature | Key Process Details |

| Silica, Zirconia, Zircon (seed) | 1300-1700°C | Controlled heating rates (≤5°C/min above 1200°C) and long hold times (1-24 hours). google.com |

| Zircon Flour, Sodium Carbonate | 1000°C | Dry milling followed by sintering for 8 hours. austceram.com |

Precipitation and Co-Precipitation Methods for this compound Composites

Precipitation and co-precipitation are wet-chemical methods used to produce highly homogeneous and reactive precursor powders for ceramic composites. ceramic-science.comnih.gov In co-precipitation, soluble salts of the constituent metals are dissolved in a solvent and then precipitated simultaneously by adding a precipitating agent, such as ammonia (B1221849) or sodium hydroxide (B78521). nih.govpsu.edu

This approach allows for mixing at the atomic or molecular level, which can significantly lower the subsequent calcination or reaction temperatures compared to solid-state methods. ceramic-science.com For example, zirconia-mullite composite powders have been prepared by co-precipitation, leading to the formation of mullite (B73837) at around 1000°C. ceramic-science.com Similarly, stabilized zirconia-tungsten composite powders have been synthesized by co-precipitating metal salts and then reducing the mixed precipitate in a hydrogen/argon atmosphere. researchgate.net

The process typically involves the following steps:

Dissolving metal salt precursors in an aqueous solution. nih.gov

Adding a precipitating agent to form a mixed precipitate. psu.eduresearchgate.net

Filtering, washing, and drying the precipitate. psu.edu

Calcining the dried precursor powder to form the final composite material. psu.edu

The characteristics of the final powder, such as surface area, are influenced by factors like the concentration of the reactants and the pH of the suspension. researchgate.net

| Composite System | Precursors | Precipitating Agent | Post-Precipitation Treatment |

| Zirconia-Mullite | Aluminum sulfate (B86663), Zirconia precursor | Ammonia | Refluxing, aging, filtering, calcination. ceramic-science.com |

| Zirconia-Tungsten | Zirconium salt, Tungsten salt | Ammonia | Filtering, drying, firing in H₂/Ar atmosphere. researchgate.net |

| Lithium this compound | LiNO₃, ZrO(NO₃)₂, TEOS | Ammonium Carbonate | Filtering, drying, calcination at 900°C. psu.edu |

Synthesis of Microporous Framework Zirconium Silicates

The synthesis of microporous framework zirconium silicates is an area of significant research interest due to their potential applications in catalysis and ion exchange. These materials are characterized by a crystalline framework of corner-sharing ZrO₆ octahedra and SiO₄ tetrahedra, creating pores and channels of molecular dimensions. acs.orgacs.org A notable feature of these structures is that the [ZrO6] octahedra are typically isolated from each other by [SiO4] tetrahedra, meaning Zr-O-Zr chains are not present. acs.orgacs.org

A general hydrothermal synthesis method is often employed, which can yield a variety of known and novel zirconium-silicate topologies. cambridge.orgcambridge.org This method involves heating a precursor gel containing sources of zirconium, silicon, and often an alkali metal cation (which can act as a structure-directing agent) in a sealed vessel under autogenous pressure. cambridge.org

Analogue Synthesis of this compound Minerals (e.g., Petarasite, Gaidonnayite, Umbíte)

Researchers have successfully synthesized analogues of several naturally occurring microporous this compound minerals. These synthetic analogues are crucial for studying the properties of these rare minerals and for developing new materials with tailored functionalities.

Petarasite (AV-3): A synthetic analogue of petarasite, with the formula Na₅Zr₂(Si₆O₁₈)(Cl,OH)·2H₂O, has been prepared hydrothermally. rsc.org The synthesis involves autoclaving a gel with a specific molar composition of sodium oxide, potassium oxide, silica, and zirconia for several days at elevated temperatures. rsc.orgacs.org The resulting material, denoted AV-3, possesses the same open three-dimensional framework as the natural mineral, which is built from six-membered silicate rings and [ZrO₆] octahedra. rsc.org

Gaidonnayite (AV-4): The synthetic analogue of gaidonnayite (ideal formula Na₂ZrSi₃O₉·2H₂O) has also been synthesized. acs.org The framework of gaidonnayite consists of sinusoidal single chains of SiO₄ tetrahedra cross-linked by a ZrO₆ octahedron. geologyscience.ru The synthesis of gaidonnayite analogues has been reported by multiple research groups. acs.orggeologyscience.ru

Umbite (AM-2): Synthetic analogues of umbite (K₂ZrSi₃O₉·H₂O) have been prepared, and it has been shown that these materials can be synthesized with varying levels of titanium substitution for zirconium. acs.orgacs.org The synthesis is typically carried out under hydrothermal conditions using a gel containing sources of potassium, silicon, and zirconium. acs.org The ability to create a continuous solid solution between the zirconium and titanium end-members highlights the flexibility of the umbite structure. acs.org The synthesis of a titanium-pure derivative of umbite was a significant step, leading to further research into umbite structures with different metal octahedra. bham.ac.uk

Strategies for Titanium Substitution in this compound Frameworks

The substitution of titanium for zirconium in this compound frameworks is a key strategy for modifying the material's properties. This is particularly evident in the umbite system, where a continuous solid solution between the zirconium and titanium analogues has been demonstrated. acs.orgacs.orgbham.ac.uk

The primary strategy for achieving this substitution is to introduce a titanium source into the parent synthesis gel. geologyscience.ru For example, in the synthesis of titanium-substituted umbite (AM-2), a titanium source like TiCl₃ is added to the zirconium-containing gel to achieve the desired Zr/Ti molar ratio. acs.org This approach has been used to synthesize AM-2 materials with Zr/Ti molar ratios of ∞, 1.9, 0.5, and 0, indicating the formation of a continuous solid solution. acs.orgacs.org

While complete isomorphism between Ti- and Zr-silicates is not common, it has been observed in certain mineral groups. geoscienceworld.org In most microporous zirconium silicates, the ZrO₆ octahedra are isolated, whereas titanosilicates often contain condensed TiO₆ octahedra. geoscienceworld.org The successful synthesis of umbite materials with varying levels of titanium for zirconium substitution suggests that this system is particularly amenable to such isomorphous replacement. acs.org

In Situ Formation of this compound Phases

The in-situ formation of this compound (ZrSiO₄, also known as zircon) phases is a method used to create composite materials with enhanced properties. This process typically involves a solid-state reaction between zirconia (ZrO₂) and silica (SiO₂) at high temperatures. diva-portal.org

One approach to fabricating zirconia/mullite composites involves the in-situ formation of zircon. In a system containing zirconia and mullite, a transient liquid phase can form at temperatures around 1450 ± 10°C, which enhances the reaction rate and sintering. tandfonline.com At higher temperatures (around 1675°C), zircon can decompose back into zirconia and silica. tandfonline.com The formation of zircon can also be influenced by the presence of stabilizers in the zirconia. For example, the use of yttria-stabilized zirconia (YSZ) can lead to the formation of a liquid phase that promotes zircon dissociation. epitoanyag.org.hu

Another strategy involves the controlled solid-state reaction between Zr and an underlying SiO₂/Si substrate. capes.gov.br By annealing a Zr/chemical SiO₂/Si gate stack in a vacuum, a Zr-silicide phase can be formed. capes.gov.br Subsequent oxidation, for instance, using UV-ozone treatment, can convert the Zr-silicide into a Zr-silicate phase at the interface. capes.gov.br This method allows for the creation of a controlled interfacial Zr-silicate layer with desirable dielectric properties. capes.gov.br

Advanced Characterization Techniques for Zirconium Silicate Systems

Structural Elucidation of Zirconium Silicate (B1173343) Phases

The arrangement of atoms and the crystalline nature of zirconium silicate are fundamental to its properties. Various techniques are employed to probe its structure at different scales.

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in this compound materials. By analyzing the diffraction pattern of X-rays scattered by the material's crystal lattice, specific phases can be identified and quantified.

Phase Identification: XRD patterns are used to distinguish between different crystalline forms, such as zircon (ZrSiO4), tetragonal zirconia (t-ZrO2), and monoclinic zirconia (m-ZrO2). For instance, in the synthesis of zircon from zirconia and silica (B1680970), XRD is used to track the reaction progress and identify any unreacted or intermediate phases. aip.org In studies of glazes, XRD helps identify the crystalline phases responsible for opacity, such as zircon and zirconia. qualicer.org A standard reference for crystalline this compound is the JCPDS card 6-266. researchgate.net

Quantitative Phase Analysis: Rietveld refinement of XRD data allows for the quantification of the weight percentage of each crystalline phase present in a mixture. aip.org This is crucial for optimizing synthesis processes to maximize the yield of the desired zircon phase. aip.org

Crystallite Size Analysis: The broadening of XRD peaks can be used to estimate the average crystallite size of the material, providing insights into the material's nanostructure. aip.org

Lattice Parameter Determination: XRD data can be used to calculate the unit cell parameters (a and c) and the c/a ratio, which describes the tetragonality of the zircon lattice. researchgate.net Studies have shown that these parameters can be influenced by heat treatment. researchgate.net

Below is a table summarizing the results of an XRD analysis on a ZrO2-SiO2 system calcined at 1000 °C for different holding times.

| Holding Time (h) | Zircon (wt%) | Tetragonal Zirconia (wt%) | Cristobalite (wt%) | Zircon Crystallite Size (nm) |

| 3 | - | - | - | 176 (1) |

| 10 | - | - | - | 191 (1) |

| 15 | 99.66 | - | - | 233 (1) |

| Data from a study on the phase analysis of ZrO2-SiO2 systems. aip.org |

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Microstructural Characterization

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound at high resolutions.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography and morphology of this compound particles and ceramics. qualicer.orgpreprints.orgresearchgate.net It can reveal the shape, size, and arrangement of grains, as well as the presence of pores and other microstructural features. qualicer.orgresearchgate.net In glaze analysis, SEM can distinguish between undissolved zircon particles and newly formed zircon crystals. qualicer.org

Transmission Electron Microscopy (TEM): TEM allows for the examination of the internal microstructure of this compound materials at the nanoscale. researchgate.netresearchgate.net It can reveal the size and distribution of nanoparticles, as well as the presence of different phases and crystal defects. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides atomic-resolution images of the crystal lattice, enabling the direct visualization of atomic arrangements and lattice fringes. preprints.orgresearchgate.net This technique is particularly useful for characterizing the crystallinity and identifying the crystallographic orientation of nanoparticles. preprints.org Selected area electron diffraction (SAED) patterns obtained in the TEM can further confirm the crystalline structure of the observed phases. researchgate.netresearchgate.net

The following table presents findings from an SEM and EDX analysis of this compound before and after laser irradiation.

| Sample | Surface Characteristics |

| Before Laser Irradiation | Irregular surface with some microcracks |

| After 3 min Laser Irradiation | Smoother surface, evidence of melting and solidification |

| After 4 min Laser Irradiation | Further smoothing and densification |

| After 5 min Laser Irradiation | Highly smooth and dense surface |

| Data from a study on the effects of YAG laser irradiation on this compound. ijsrch.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environments of specific nuclei within the this compound structure.

29Si MAS NMR: This technique provides information about the coordination environment of silicon atoms, specifically the number of bridging oxygen atoms connected to other silicon or zirconium atoms (Qn speciation). acs.org

91Zr Solid-State NMR: Direct observation of the 91Zr nucleus offers insights into the local environment around the zirconium centers. researchgate.netresearchgate.net The 91Zr NMR spectra are sensitive to distortions in the ZrO6 octahedra and the geometry of the Zr(OP)6 units. researchgate.net Correlations have been established between the 91Zr quadrupolar coupling constant and structural distortion parameters. researchgate.net

23Na MAS NMR: In sodium-containing zirconium silicates, 23Na MAS NMR, including techniques like triple-quantum MAS NMR, can be used to study the local environments and dynamics of sodium ions. acs.orgosti.gov

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes and Bonding States

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify functional groups and characterize the bonding within this compound. mdpi.comnih.gov

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by the material, which excites molecular vibrations. mdpi.comgatewayanalytical.com In this compound systems, FT-IR spectra can identify the presence of Si-O and Zr-O bonds, as well as hydroxyl groups (O-H) on the surface or within the structure. preprints.orgijsrch.com The positions and shapes of the absorption bands provide information about the bonding environment and the presence of different phases. preprints.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light to probe vibrational modes. gatewayanalytical.com It is particularly sensitive to symmetric stretching modes and can be used to distinguish between different polymorphs of zirconia (monoclinic, tetragonal, and cubic) based on their characteristic Raman peaks. mdpi.com This technique is complementary to FT-IR, as some vibrational modes may be active in one technique but not the other. gatewayanalytical.comcovalentmetrology.com

The table below shows characteristic FT-IR absorption bands observed in this compound.

| Wavenumber (cm-1) | Assignment |

| ~3442 | O-H stretching (interlayer and intralayer H-bonded) |

| ~3620 | Inner hydroxyl stretching vibration |

| ~3696 | Outer hydroxyl stretching vibration |

| - | Si-O bending and stretching vibrations |

| - | Zr-O stretching vibrations |

| Data compiled from studies on the FTIR analysis of this compound. ijsrch.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound materials. rsc.org

Elemental Analysis: XPS can identify and quantify the elements present in the top few nanometers of the material's surface. rsc.orgnih.gov This is particularly useful for detecting surface contaminants or modifications. rsc.orgoptica.org

Chemical State Information: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. thermofisher.com For example, XPS can distinguish between Zr in metallic, sub-oxide, and silicate states. thermofisher.com The Zr 3d and Si 2p core-level spectra are commonly analyzed to understand the surface chemistry of this compound. rsc.org

Depth Profiling: By combining XPS with ion sputtering, it is possible to obtain a depth profile of the elemental composition, revealing how the composition changes from the surface into the bulk of the material. rsc.org

Thermal Behavior and Phase Transformation Characterization of this compound

Understanding how this compound behaves at elevated temperatures is crucial for its application in high-temperature environments.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability and phase transformations of this compound precursors and materials. DTA measures the temperature difference between a sample and a reference as a function of temperature, revealing exothermic and endothermic events such as crystallization and phase transitions. qualicer.orgresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, decomposition, and oxidation processes. researchgate.netacs.org For example, DTA can be used to determine the crystallization temperature of zirconia from a precursor powder. researchgate.net

High-Temperature XRD: Performing XRD analysis while the sample is heated allows for the in-situ monitoring of phase transformations as a function of temperature. This provides direct evidence of the temperatures at which different crystalline phases form or transform. researchgate.net For instance, it can track the transformation of tetragonal ZrO2 to monoclinic ZrO2 upon calcination at high temperatures. researchgate.net

Dilatometry: This technique measures the dimensional changes of a material as a function of temperature. It is particularly useful for studying the volume changes associated with phase transformations, such as the martensitic transformation of zirconia, which exhibits a characteristic hysteresis loop in the dilatometric curve. researchgate.net

The following table summarizes the thermal events observed in a ZrO2-10%SiO2 precursor powder.

| Temperature Range (K) | Thermal Event | Technique |

| 298 - 443 | Weight Loss | TGA |

| 443 - 743 | Weight Loss | TGA |

| 743 - 793 | Weight Loss | TGA |

| 793 - 1400 | Weight Loss | TGA |

| 1014 | Crystallization of tetragonal ZrO2 | DTA |

| 1173 - 1373 | Formation of single-phase tetragonal ZrO2 | XRD |

| 1473 | Transformation of tetragonal ZrO2 to monoclinic ZrO2 | XRD |

| Data from a study on the thermal behavior and phase transformation of a ZrO2-SiO2 precursor. researchgate.net |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques used to study the thermal stability and decomposition of materials. slideshare.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. slideshare.netabo.fieag.com

In the context of this compound, TGA and DTA are employed to determine its decomposition temperature and behavior at elevated temperatures. This compound is known for its high thermal stability. wikipedia.org Studies have shown that it starts to decompose into zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂) at temperatures above 1540°C. cenmed.com TGA analysis would show a significant weight loss corresponding to this decomposition, while DTA would indicate the endothermic nature of this process.

The thermal stability of this compound is a critical parameter for its use in refractory materials, ceramics, and as foundry sands. wikipedia.orgfishersci.fi TGA and DTA analyses provide crucial data for determining the maximum service temperature of these products. For instance, in a study of natural insulation materials, TGA was used to determine the temperature at which 50% mass loss occurred, providing a key indicator of thermal stability. d-nb.info Similarly, these techniques can be applied to this compound to understand its degradation profile under different atmospheric conditions (e.g., inert, oxidative, or reductive). eag.com

A typical TGA/DTA experiment for this compound would involve heating the sample at a constant rate in a controlled atmosphere and recording the weight change and temperature difference. The resulting thermogram provides a comprehensive picture of its thermal behavior. d-nb.infomdpi.com

| Thermal Property | Description | Typical Value for this compound | Reference |

| Decomposition Temperature | The temperature at which the compound breaks down into its constituent oxides. | > 1540 °C | cenmed.com |

| Thermal Stability | The ability of the material to resist changes in its properties at high temperatures. | High | wikipedia.org |

Surface Area and Porosity Investigations of this compound

The surface area and porosity of this compound are critical properties that influence its performance in applications such as catalysis, adsorption, and as an opacifier in glazes.

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the surface of a material at cryogenic temperatures, is a standard technique for determining the specific surface area. ekb.eg The nitrogen adsorption-desorption isotherm provides information about the surface area, pore volume, and pore size distribution. ije.ir

For this compound powders, the BET surface area is an important quality control parameter. A higher surface area can lead to increased reactivity and better performance as an opacifier. The shape of the isotherm can be classified according to the IUPAC nomenclature, providing insights into the pore structure (microporous, mesoporous, or macroporous). ekb.eg For instance, a Type IV isotherm is characteristic of mesoporous materials. rsc.org

Research on various materials demonstrates the utility of this technique. For example, in a study on zirconia aerogels, N₂ adsorption-desorption was used to determine that the surface area increased with the addition of citric acid during synthesis. researchgate.net Similarly, for this compound, this method can be used to evaluate the effects of different synthesis or processing methods on its surface characteristics.

| Textural Property | Description | Significance for this compound |

| Specific Surface Area (BET) | The total surface area of the material per unit of mass. | Influences reactivity, opacifying power, and catalytic activity. |

| Pore Volume | The total volume of the pores within the material. | Affects the material's capacity for adsorption and impregnation. |

| Pore Size Distribution | The distribution of the sizes of the pores within the material. | Determines the accessibility of the surface to reactants or adsorbates. |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. researchgate.net The surface charge of this compound particles in a liquid medium is crucial for applications such as ceramic slurries, glazes, and coatings.

Zeta potential analysis is typically performed by measuring the electrophoretic mobility of the particles in an electric field. The isoelectric point (IEP), the pH at which the zeta potential is zero, is a critical parameter. At the IEP, the colloidal suspension is least stable. For zirconia (ZrO₂), a component of decomposed this compound, the IEP is around pH 5-6. researchgate.netaip.org Below the IEP, the surface charge is positive, and above it, the surface is negatively charged. aip.org Studies on zirconia suspensions have shown that the stability is maximal at pH values far from the IEP. researchgate.net

For this compound, understanding its zeta potential as a function of pH is essential for controlling the rheological properties of its suspensions and preventing agglomeration. For example, in the preparation of ceramic glazes, a stable dispersion of this compound particles is necessary to achieve a uniform and defect-free coating.

| Surface Property | Description | Significance for this compound |

| Zeta Potential | The electric potential at the slipping plane of a particle in a liquid. | Indicates the stability of suspensions and the tendency of particles to agglomerate. |

| Isoelectric Point (IEP) | The pH at which the net surface charge of the particles is zero. | The point of minimum suspension stability. |

Elemental and Compositional Analysis of this compound

Accurate determination of the elemental and compositional makeup of this compound is vital for quality control and for understanding its properties, as impurities can significantly alter its behavior.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), providing elemental information for a specific area of the sample being imaged. thermofisher.com When a sample is bombarded with an electron beam, atoms within the sample emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elemental composition. wikipedia.orgnih.gov

In the analysis of this compound, EDX can be used to confirm the presence and relative amounts of zirconium, silicon, and oxygen. researchgate.net It is also a powerful tool for identifying and mapping the distribution of impurities or other elements present in the material. gla.ac.uk For instance, EDX analysis of a refractory material can reveal the presence of unexpected contaminants like titanium oxide or silica fragments. thermofisher.com This information is crucial for understanding the performance of this compound in high-purity applications.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. iaea.org It works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays. Each element has a characteristic fluorescent X-ray spectrum, allowing for the identification and quantification of the elements present. sciengine.com

XRF is widely used for the analysis of geological materials, including this compound. researchgate.netresearchgate.net It can be used to accurately determine the major and minor components of this compound samples, such as ZrO₂, SiO₂, and other oxides like Al₂O₃, Fe₂O₃, and TiO₂. sciengine.com A study on the determination of this compound by XRF demonstrated that the technique can achieve high accuracy, with measurement errors of less than 0.5%, by using a fused bead sample preparation method. sciengine.com This level of precision is essential for grading the quality of zircon and for its use in industrial applications where composition is critical. crb-gmbh.com

| Analysis Technique | Principle | Information Obtained | Application for this compound |

| EDX | Detection of characteristic X-rays emitted from a sample bombarded by an electron beam. | Elemental composition of a localized area. | Identification of Zr, Si, O, and mapping of impurities. |

| XRF | Detection of fluorescent X-rays emitted from a sample irradiated with high-energy X-rays. | Bulk elemental composition of the sample. | Accurate quantification of major and minor oxide components. |

Particle Size Distribution Analysis of this compound Powders

The particle size distribution (PSD) of this compound powders is a critical physical characteristic that significantly influences the material's properties and performance in various applications, including ceramics, refractories, and glazes. suoyi-group.comastm.org Accurate determination of the PSD is essential for quality control and for tailoring the powder to specific industrial processes. suoyi-group.comnbchao.com A range of analytical techniques is employed to characterize the size distribution of these powders, from traditional sieving to advanced light scattering and acoustic methods.

Common techniques for analyzing the particle size of nonplastic ceramic powders like zircon include wire-cloth sieve analysis and laser diffraction. astm.orgnavy.mil Laser diffraction is a widely used modern technique for determining the PSD of metallic and ceramic powders in the submicron to hundreds of microns range. navy.mil Instruments based on this technology, often utilizing the Mie scattering theory, can provide rapid, reliable, and repeatable measurements for materials such as this compound. made-in-china.cominfitek.com Sieve analysis, another established method, is particularly useful for determining the particle size distribution of coarser, nonplastic ceramic powders and is covered by standards like ASTM C371. astm.orgnavy.mil

For more advanced characterization, especially in concentrated slurries where dilution could alter the state of agglomeration, acoustic and electroacoustic spectroscopy are employed. dispersion.com Acoustic spectroscopy measures the attenuation of ultrasound pulses through a slurry over a wide range of frequencies to calculate the particle size distribution, covering a range from approximately 10 nanometers to over 10 micrometers. dispersion.comdispersion.com This method is advantageous as it allows for the direct measurement of ceramic slips without the need for dilution, which can distort the true particle size information by breaking down agglomerates. dispersion.com Dynamic Light Scattering (DLS) is another technique used for sizing nanoparticles, including zirconia-based systems, often in liquid suspension. usgs.govmdpi.com

Research findings highlight the importance of specific particle size distributions for different applications. In the development of a Powder Injection Moulding (PIM) processing route for this compound, the raw powder used had a particle size distribution with a D50 of 1.94 µm and a D90 of 5.49 µm. pim-international.com Another study focusing on silica-based ceramic cores found that using zircon powders with a D50 of 19.6 μm as a mineralizer yielded favorable properties after sintering. researchgate.net

The particle size of this compound sand is also a key parameter when it is used as a grinding medium. Typically, the particle size for this application is greater than 100 microns, often falling within the range of 100 to 1500 microns. google.com A comparative sieve analysis of three different commercial this compound sand samples illustrates the typical data obtained from such a characterization method.

| Sieve Size (microns) | Sample 1 (Weight %) | Sample 2 (Weight %) | Sample 3 (Weight %) |

|---|---|---|---|

| >250 | 0.1 | 0.1 | 0.1 |

| 180-250 | 0.5 | 1.1 | 1.5 |

| 125-180 | 47.7 | 88.5 | 85.4 |

| 90-125 | 51.3 | 10.1 | 12.7 |

| <90 | 0.4 | 0.2 | 0.3 |

The diverse applications of this compound necessitate powders with varied particle sizes, from the nanometer to the micron scale. The chosen analytical technique is often dictated by the expected particle size range and the nature of the sample (dry powder vs. concentrated slurry).

| Application/Material Type | Particle Size Metric | Reported Size | Source |

|---|---|---|---|

| Raw Powder for Powder Injection Moulding | D50 | 1.94 µm | pim-international.com |

| Raw Powder for Powder Injection Moulding | D90 | 5.49 µm | pim-international.com |

| Mineralizer for Silica-Based Ceramic Cores | D50 | 19.6 µm | researchgate.net |

| Zirconium(IV) Silicate Nanopowder | XRD Analysis | 50 nm | americanelements.com |

| Zirconium(IV) Silicate Nanopowder | BET Analysis | 100 nm | americanelements.com |

| Grinding Medium (Preferred Range) | Sieve Analysis | 150 - 250 µm | google.com |

Structural Integrity and Phase Stability Investigations of Zirconium Silicate

Polymorphism and Crystal Structures of Zirconium Silicate (B1173343) (e.g., Zircon, Scheelite, Huttonite)

Zirconium silicate (ZrSiO₄) is a polymorphic compound, existing in different crystal structures depending on pressure and temperature conditions. The most common and stable form at ambient conditions is zircon. Other significant polymorphs and related structures include scheelite and huttonite, which provide insight into the material's structural behavior under extreme conditions.

Zircon: The zircon structure is the naturally occurring form of this compound. It crystallizes in the tetragonal system with the space group I4₁/amd. Current time information in Henderson County, US.wikipedia.org In this structure, isolated silica (B1680970) tetrahedra (SiO₄) are linked by zirconium atoms. Each Zr⁴⁺ cation is coordinated by eight oxygen atoms, forming a ZrO₈ dodecahedron, while each Si⁴⁺ cation is tetrahedrally coordinated by four oxygen atoms. Current time information in Henderson County, US.wikipedia.orgfishersci.fi The ZrO₈ dodecahedra share edges to form chains along the crystallographic a- and b-axes, and these chains are cross-linked by the SiO₄ tetrahedra. Current time information in Henderson County, US. This arrangement results in a durable and chemically inert material. fishersci.be

Scheelite: Under high pressure, this compound transforms into a denser polymorph with the scheelite (CaWO₄) structure. Current time information in Henderson County, US.arxiv.org This high-pressure polymorph of ZrSiO₄ is naturally found as the mineral reidite, which is formed during high-velocity meteorite impacts. wikipedia.orgibilabs.com Like zircon, the scheelite structure is tetragonal, belonging to the space group I4₁/a. arxiv.orgresearchgate.net Although the coordination numbers for Zr (8) and Si (4) remain the same, the arrangement of the polyhedra is more compact, resulting in a denser crystal lattice. americanelements.com The scheelite structure can be described as being composed of layers of cations, which contributes to its different physical properties compared to zircon. americanelements.com

Huttonite: Huttonite is a monoclinic polymorph of thorium silicate (ThSiO₄) and is isostructural with monazite. wikipedia.orgrruff.infoloradchemical.com While not a direct polymorph of this compound, its structure is crucial for understanding phase stability in the broader family of ATO₄ orthosilicates. Huttonite has the space group P2₁/n. arxiv.orgloradchemical.com In this structure, the Th⁴⁺ cation is coordinated by nine oxygen atoms. wikipedia.org The transformation from the zircon structure (in thorite, the tetragonal polymorph of ThSiO₄) to the huttonite structure involves a significant rearrangement and an increase in the primary cation's coordination number from eight to nine. wikipedia.orgmcgill.ca The stability of the huttonite phase is influenced by the size of the cation, being stable for the larger Th⁴⁺ ion but not for the smaller Zr⁴⁺ ion under typical transformation conditions. researchgate.net

| Polymorph Name | Chemical Formula | Crystal System | Space Group | Common Occurrence |

|---|---|---|---|---|

| Zircon | ZrSiO₄ | Tetragonal | I4₁/amd | Ambient pressure & temperature form |

| Scheelite (Reidite) | ZrSiO₄ | Tetragonal | I4₁/a | High-pressure form |

| Huttonite | ThSiO₄ | Monoclinic | P2₁/n | High-temperature/pressure polymorph of Thorium Silicate |

High-Pressure and High-Temperature Phase Transitions in this compound Systems

The structural integrity of this compound is profoundly influenced by changes in pressure and temperature, leading to several key phase transformations. These transitions are fundamental to understanding the material's behavior in geological environments and in engineered applications.

Zircon to Scheelite Phase Transformation in this compound

The transformation from the zircon structure to the scheelite structure is a well-documented, pressure-induced phenomenon. arxiv.orgaps.org This is a first-order phase transition, characterized by a sharp, discontinuous change in volume. aps.orgarxiv.org At room temperature, the transition from zircon to the scheelite-type structure occurs at approximately 23 ± 1 GPa. geoscienceworld.org Other studies place the transition pressure around 20 GPa. arxiv.org The transformation involves a significant volume reduction of about 9-10%, as the scheelite structure is more densely packed than the zircon structure. arxiv.orgiphy.ac.cn

This phase change is generally considered non-reversible upon the release of pressure at low temperatures. arxiv.orggeoscienceworld.org The scheelite phase, once formed under high pressure, can be quenched and remain metastable at ambient conditions. geoscienceworld.org The mechanism is believed to be martensitic-like, involving displacive shifts of atoms rather than diffusive processes, which explains its occurrence even at low temperatures where diffusion is limited. geoscienceworld.org

| Transformation | Typical Pressure | Temperature | Key Characteristics |

|---|---|---|---|

| Zircon → Scheelite | ~20-23 GPa | Room Temperature | First-order, non-reversible, ~10% volume decrease |

Zircon to Huttonite Phase Transformation in this compound

The phase transition from a zircon structure to a huttonite (monazite-type) structure is not observed in pure this compound (ZrSiO₄) but is characteristic of thorium silicate (ThSiO₄), where the zircon-type polymorph is named thorite. arxiv.orgmcgill.cageoscienceworld.org This transition in ThSiO₄ is unusual because the high-temperature and high-pressure huttonite phase is denser and has lower symmetry than the low-temperature thorite phase. arxiv.orgmcgill.ca

At atmospheric pressure, the thorite-to-huttonite transition occurs between 1210 and 1225 °C. rruff.inforesearchgate.net Under pressure, huttonite becomes the stable phase over a range of temperatures. rruff.info For instance, the transition pressure at room temperature is approximately 6.6 GPa. geoscienceworld.org The phase boundary has a negative Clapeyron slope, meaning the transition temperature decreases as pressure increases. geoscienceworld.orgresearchgate.net The stability of the huttonite phase is highly dependent on the ionic radius of the cation, which explains its formation in ThSiO₄ with the larger Th⁴⁺ ion, but not in ZrSiO₄ or HfSiO₄ which have smaller cations. researchgate.net

Tetragonal to Monoclinic Transformation in Zirconia-Rich Silicates

In systems that are rich in zirconia (ZrO₂) relative to silica (SiO₂), a critical phase transformation occurs within the zirconia phase itself. This is the diffusionless, martensitic transformation from the tetragonal (t) phase to the monoclinic (m) phase (t→m). tandfonline.comresearchgate.net Pure zirconia is monoclinic at room temperature, transforms to tetragonal at about 1170°C, and then to cubic at higher temperatures. tandfonline.com

In zirconia-based ceramics and composites, including those containing a silica phase, the high-temperature tetragonal phase can be retained in a metastable state at room temperature, often due to small grain sizes or the addition of stabilizing dopants. tandfonline.comresearchgate.net This metastable tetragonal phase can then transform to the stable monoclinic phase under the influence of an applied stress (e.g., at a crack tip) or through low-temperature degradation in the presence of water vapor. researchgate.netjst.go.jp The t→m transformation is accompanied by a volume expansion of 3-5%, which can induce compressive stresses that impede crack propagation, a mechanism known as transformation toughening. researchgate.net The presence of a silica-based glassy phase at the grain boundaries can influence the kinetics of this transformation. arxiv.org

Influence of Dopants and Substitutions on this compound Phase Stability

The phase stability of this compound and related zirconia-silica systems can be significantly altered by the introduction of dopants or through cationic substitutions. These modifications are crucial for tailoring the material's properties for specific technological applications, such as thermal barrier coatings and advanced ceramics.

Yttria Stabilization of Zirconia-Silica Structures

Yttria (Y₂O₃) is the most common dopant used to stabilize the tetragonal phase of zirconia (t-ZrO₂) at room temperature, forming Yttria-Stabilized Zirconia (YSZ). researchgate.net This stabilization is critical for preventing the destructive t→m phase transformation during cooling from sintering temperatures. The Y³⁺ ions substitute for Zr⁴⁺ ions in the zirconia lattice, creating oxygen vacancies to maintain charge neutrality. These defects inhibit the atomic rearrangements necessary for the t→m transformation, thereby stabilizing the tetragonal (or cubic, at higher Y₂O₃ concentrations) phase.

In zirconia-silica composite systems, yttria plays a similar role. The addition of yttria to zirconia-rich compositions within a silica matrix helps retain the tough tetragonal zirconia phase. jst.go.jp The presence of silica can further influence the phase stability. Studies have shown that adding silica to YSZ can be beneficial, as it can form a glassy silicate phase at the grain boundaries. arxiv.org This glassy phase can accommodate residual stresses and has been shown to slow down the kinetics of the t→m transformation, thereby improving the material's resistance to low-temperature degradation. arxiv.org

Magnesia Doping for Phase Stabilization in this compound Systems

This compound thermally decomposes into zirconia (ZrO₂) and silica (SiO₂) at elevated temperatures, typically above 1540°C. worldscientific.com The structural integrity of the resulting material is then heavily dependent on the phase stability of the newly formed zirconia. Pure zirconium oxide is monoclinic at room temperature and transforms to a tetragonal phase at approximately 1000-1170°C, a process accompanied by a significant volume change that can induce structural cracking and lower thermal shock resistance. zircomet.comresearchgate.net

To mitigate this instability, stabilizing agents are introduced. Magnesia (MgO) is an effective dopant for this purpose. The addition of magnesia to the zirconia system results in what is known as partially stabilized zirconia (PSZ) or magnesia-stabilized zirconia (MSZ). zircomet.commdpi.com Doping with approximately 3.5 wt% magnesia promotes the formation of a cubic zirconia matrix, which is inherently more stable at high temperatures. ceramics.net This cubic phase does not undergo the disruptive phase transformations seen in unstabilized zirconia, thereby enhancing dimensional stability and creep resistance at temperatures above 500°C. ceramics.net The toughening mechanism in MSZ involves tetragonal "lamellae" structures that precipitate within the cubic grains during specific heat treatment cycles. ceramics.net The minimum amount of magnesia required to fully stabilize zirconia in the cubic form is about 16 mole %. researchgate.net

The introduction of MgO as a dopant influences the phase transformation of ZrO₂ at high calcination temperatures. researchgate.net Research has shown that even small amounts of MgO can help stabilize the tetragonal phase of zirconia at temperatures where it would typically convert to the monoclinic form. researchgate.netmdpi.com

| Dopant | Typical Concentration | Effect on Zirconia Phase | Primary Benefit |

|---|---|---|---|

| Magnesia (MgO) | ~3.5 wt% (partially stabilized) | Promotes a stable cubic matrix with tetragonal precipitates. ceramics.net | Improved high-temperature (>500°C) strength and creep resistance. ceramics.net |

| Magnesia (MgO) | 16 mol% (fully stabilized) | Induces a solid solution with a stable cubic structure up to 2500°C. zircomet.com | Prevents disruptive phase transformations. zircomet.com |

Impact of Ionic Size (e.g., Th, Hf, U) on this compound Phase Stability

The substitution of zirconium (Zr⁴⁺) ions with other tetravalent cations such as hafnium (Hf⁴⁺), thorium (Th⁴⁺), and uranium (U⁴⁺) in the this compound lattice (forming MSiO₄, where M = Zr, Hf, Th, U) significantly influences its phase stability. This effect is strongly correlated with the ionic radius of the substituting cation.

Zirconium and hafnium possess nearly identical ionic radii, which allows for extensive substitution without fundamentally altering the zircon structure. libretexts.org However, the introduction of larger actinides like thorium and uranium can favor different crystal structures. Lattice dynamics studies show that the stability of the huttonite phase (a monoclinic polymorph of ThSiO₄) versus the zircon (tetragonal) or scheelite (tetragonal) phases is determined by the ionic size of the M-atom. The huttonite phase is stable for silicates with the larger thorium ion but is dynamically unstable for those with the smaller hafnium and uranium ions. semanticscholar.org

The disparate ionic radii are a key factor. High-field strength elements (HFSEs) like Zr⁴⁺, Hf⁴⁺, Th⁴⁺, and U⁴⁺ are considered incompatible elements in melt crystallization, meaning their incorporation into common rock-forming minerals is limited by their high charge and size. uvm.edu In the specific case of the MSiO₄ structure, these size differences dictate which polymorph is energetically favored under various pressure and temperature conditions.

| Ion | Ionic Radius (Coordination Number 8) | Impact on MSiO₄ Stability |

|---|---|---|

| Zr⁴⁺ | ~84 pm | Forms stable zircon phase (tetragonal). |

| Hf⁴⁺ | ~83 pm | Nearly identical to Zr⁴⁺, readily substitutes in zircon structure. libretexts.org |

| U⁴⁺ | ~100 pm oecd-nea.org | Huttonite phase is unstable due to smaller ionic size compared to Th⁴⁺. semanticscholar.org |

| Th⁴⁺ | ~105 pm oecd-nea.org | Favors the stability of the huttonite phase due to its larger ionic size. semanticscholar.org |

Mechanisms of Thermal Decomposition and Phase Separation in Zirconium Silicates

This compound exhibits high chemical and thermal stability but will decompose at very high temperatures. semanticscholar.orgmdpi.com Above 1540°C, ZrSiO₄ breaks down into its constituent oxides: zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂). worldscientific.com The mechanism of this decomposition and subsequent phase separation is critical in materials processing and high-temperature applications.

Studies on hafnium and zirconium silicates, represented as (MO₂)ₓ(SiO₂)₁₋ₓ (where M = Hf/Zr), reveal that these systems are thermodynamically unstable with respect to decomposition into the separate oxides. aip.orgsciopen.com The decomposition pathway can vary depending on the composition. Two primary modes are identified:

Nucleation and Growth: In this mode, small clusters (nuclei) of the new phase (e.g., crystalline ZrO₂) form within the parent material and grow over time. This is the dominant mechanism for compositions outside the spinodal region. aip.org

Spinodal Decomposition: This mechanism occurs when the material is thermodynamically unstable to even small compositional fluctuations. It leads to a spontaneous and continuous separation into two distinct amorphous phases without a nucleation barrier. For zirconium silicates (ZSOs), spinodal decomposition is predicted for compositions where the mole fraction of ZrO₂, x, is between approximately 0.1 and 0.6 at typical processing temperatures. aip.org For silica-rich ZSOs (e.g., 0.03 < x < 0.16), phase separation has been observed to be spontaneous at 900°C. aip.org

In practice, the decomposition can be induced by various methods, including high-temperature sintering or fusion with agents like sodium hydroxide (B78521) (NaOH), which breaks the stable ZrSiO₄ structure into compounds like sodium zirconate (Na₂ZrO₃) and sodium silicate (Na₂SiO₃). semanticscholar.orgmdpi.com

Amorphous to Crystalline Transitions in this compound Thin Films

This compound thin films are of interest for applications such as gate dielectrics in microelectronics. In this context, maintaining an amorphous structure is often crucial to prevent leakage currents associated with grain boundaries in polycrystalline films. The transition from an amorphous to a crystalline state is therefore a key processing parameter.

Pure zirconia (ZrO₂) thin films tend to crystallize at relatively low temperatures. researchgate.net The addition of silicon dioxide (SiO₂) to form a this compound (Zr-Si-O) system is a common strategy to suppress crystallization and stabilize the amorphous phase to higher temperatures. mdpi.com Increasing the silica content generally increases the crystallization temperature. spiedigitallibrary.org For instance, studies on sputtered ZrO₂–SiO₂ films show a distinct transition from a crystalline to an amorphous phase as the SiO₂ content is increased. mdpi.com

The amorphous-to-crystalline transition is triggered by thermal annealing. For ZrO₂ thin films, as-prepared amorphous films can be crystallized into a tetragonal structure upon annealing. researchgate.net In this compound systems, the transition is composition-dependent. A study on co-sputtered amorphous films showed that a film with a Zr/(Si+Zr) atomic ratio of approximately 0.45 remained amorphous even after annealing at 950°C for one minute. spiedigitallibrary.org The crystallization process in these mixed-oxide films often involves phase separation, where the material segregates into ZrO₂-rich crystalline regions and an amorphous SiO₂ matrix. compendiumlive.com The substrate temperature during deposition also plays a significant role, with higher temperatures promoting crystallinity and the growth of larger grains. rsc.orgmdpi.com

| Film System | Key Factor | Observation |

|---|---|---|

| ZrO₂-SiO₂ | Increasing SiO₂ content | Promotes amorphous phase stability and increases crystallization temperature. mdpi.comspiedigitallibrary.org |